B1579341 3,5,3′-Triiodo-DL-thyronine

3,5,3′-Triiodo-DL-thyronine

Cat. No.: B1579341
M. Wt: 650.97
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,3′-Triiodo-DL-thyronine (CAS 3130-96-9) is a thyroid hormone analog central to metabolic research. It is closely related to the endogenous hormone 3,5,3′-triiodo-L-thyronine (T3), a key regulator of growth, development, and energy expenditure in mammals . This compound is invaluable for investigating the genomic and non-genomic mechanisms of thyroid hormone action, particularly its effects on basal metabolic rate, mitochondrial function, and lipid metabolism . Researchers utilize this compound to explore a wide range of physiological processes. Studies focus on its role in modulating hepatic proteomic profiles, stimulating resting metabolic rate, and influencing both carbohydrate and lipid catabolism and synthesis . Its effects on skeletal muscle, including inducing a metabolic shift towards a faster phenotype and enhancing glucose utilization, are also key areas of investigation . By acting as a tool to decipher complex metabolic pathways, this compound helps identify novel protein targets and signaling cascades affected by thyroid hormone signaling . Key Research Applications: Investigation of thyroid hormone receptors (TRs) and their genomic and non-genomic signaling pathways . Study of mitochondrial bioenergetics, oxygen consumption, and regulation of basal metabolic rate . Research into lipid mobilization, fatty acid oxidation, and de novo lipogenesis in metabolic tissues . Exploration of hepatic and skeletal muscle metabolic adaptations in various thyroid states . Chemical Identifiers: CAS Number: 3130-96-9 Molecular Formula: C15H12I3NO4 Molecular Weight: 650.97 g/mol This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

Molecular Weight

650.97

Origin of Product

United States

Synthetic Pathways and Chemical Derivations for Research Applications

Overview of Iodothyronine Chemical Synthesis Principles

The chemical synthesis of iodothyronines, such as 3,5,3′-Triiodo-DL-thyronine, is a complex undertaking that primarily involves two key stages: the formation of the thyronine core and the subsequent introduction of iodine atoms at specific positions. The thyronine structure is characterized by a diphenyl ether linkage, which connects two phenyl rings.

A historically significant and widely used method for creating this diaryl ether bond is the Ullmann condensation. acs.orgrsc.org This copper-catalyzed reaction typically involves the coupling of a phenoxide with an aryl halide. acs.orgslideshare.netrhhz.net In the context of thyronine synthesis, this could involve reacting a derivative of L-tyrosine with a substituted phenol. colostate.edu The process often requires high temperatures and the use of a strong base. acs.org Modern advancements have introduced alternative methods, including palladium-catalyzed cross-coupling reactions, to improve reaction conditions and yields. rsc.org

Once the diphenyl ether backbone is established, the next critical step is iodination. This process must be regioselective, meaning the iodine atoms are added to specific positions on the aromatic rings. researchgate.net The electron-donating hydroxyl group on the phenolic ring directs iodination, but achieving the desired pattern, especially for asymmetrical molecules like triiodothyronine, requires careful control of reaction conditions. nih.gov Protecting groups are essential throughout the synthesis to shield the reactive amino and carboxyl groups of the amino acid side chain from the often harsh reaction conditions of coupling and iodination. acs.org The final step involves the removal of these protecting groups to yield the final iodothyronine product.

Specific Considerations in the Chemical Synthesis of this compound

The synthesis of this compound specifically highlights the challenges of controlled, regioselective iodination. A common and effective strategy starts with a precursor that already contains two iodine atoms on the inner ring, 3,5-diiodo-DL-thyronine. google.com This starting material can be prepared from L-tyrosine. chemicalbook.com

The primary task then becomes the selective introduction of a single iodine atom onto the 3' position of the outer phenolic ring, without adding a second iodine to the 5' position, which would result in thyroxine (T4). colostate.edugoogle.com This is typically accomplished using an iodinating agent like N-iodine in a potassium iodide (KI) solution or iodine monochloride (ICl). google.com The reaction conditions, including pH, temperature, and solvent, must be meticulously controlled to favor the formation of the tri-iodo derivative. google.com For instance, one method involves dissolving the di-iodo starting material in a mixture of ammonia (B1221849) and methanol (B129727) and slowly adding the iodine solution at room temperature. google.com

Following the iodination reaction, a purification step is necessary to separate the desired 3,5,3′-triiodothyronine from unreacted starting material and the over-iodinated thyroxine byproduct. google.com This is often achieved through techniques like fractional crystallization or chromatography. For example, the crude product can be dissolved in boiling hydrochloric acid, which leaves the less soluble thyroxine hydrochloride as a precipitate. google.com Further purification can be accomplished using column chromatography to yield the pure compound. google.com The synthesis of the DL-racemic mixture simplifies the process by eliminating the need for stereochemical control. google.com

Derivations and Analogs Utilized in Structure-Activity Relationship Studies

To understand the relationship between the chemical structure of thyroid hormones and their biological activity, numerous derivatives and analogs of 3,5,3′-triiodothyronine (T3) have been synthesized and studied. oncohemakey.comacs.org These modifications systematically alter various parts of the T3 molecule, providing insight into the requirements for receptor binding and metabolic activity. oncohemakey.comnih.gov

Interactive Data Table: Key Analogs of this compound and Their Significance

AnalogStructural ModificationSignificance in Research
D-3,5,3′-triiodothyronine (D-T3) Stereoisomer of the natural L-form.Used to study the stereospecificity of thyroid hormone receptors and metabolic enzymes. Generally shows lower biological activity compared to the L-isomer. physiology.orgcapes.gov.brnih.govevitachem.com
3,5,3'-triiodothyroacetic acid (Triac) The alanine (B10760859) side chain is replaced by an acetic acid group.A naturally occurring metabolite of T3 that retains significant biological activity. bioscientifica.comjci.org It has been investigated for its potential therapeutic uses due to differences in its transport and receptor interactions compared to T3. bioscientifica.comnih.govplos.orgnih.gov
3,5,3'-triiodothyropropionic acid (T3P) The alanine side chain is replaced by a propionic acid group.Exhibits different conformational properties and biological activity compared to other acid analogs, suggesting distinct metabolic pathways. nih.gov
Ether Linkage Analogs The oxygen atom in the diphenyl ether bridge is replaced (e.g., with sulfur).Helps to understand the importance of the ether bond's angle and flexibility for biological activity. scirp.org
Halogen-Substituted Analogs Iodine atoms are replaced by other halogens like bromine.Used to evaluate the role of the halogen's size and electronegativity in receptor binding and function. acs.org
GC-1 (Sobetirome) A synthetic thyromimetic where iodine is replaced by methyl and isopropyl groups, the ether link is replaced by a methylene (B1212753) bridge, and the side chain is an oxyacetic acid group.A highly selective agonist for the thyroid hormone receptor beta 1 (TRβ1), developed to achieve beneficial effects like lipid lowering while minimizing side effects on the heart. researchgate.net

These structure-activity relationship (SAR) studies have been crucial in several areas:

Defining Receptor Interactions: By observing how modifications affect binding and activation, researchers have built detailed models of the thyroid hormone receptor's ligand-binding domain. oncohemakey.com

Understanding Metabolism: The study of analogs like Triac helps to elucidate the metabolic pathways of thyroid hormones, including deiodination and side-chain modification. bioscientifica.comnih.gov

Developing Selective Thyromimetics: The knowledge gained from SAR studies has enabled the design of synthetic compounds, such as GC-1, that selectively target specific thyroid hormone receptor isoforms, offering the potential for therapies with improved safety profiles. researchgate.net

Metabolism and Biotransformation Pathways of 3,5,3′ Triiodo Dl Thyronine

Enzymatic Deiodination Pathways Mediated by Iodothyronine Deiodinases (DIO1, DIO2, DIO3)

The deiodination of thyroid hormones is catalyzed by a family of selenoenzymes known as iodothyronine deiodinases. bioscientifica.comwikipedia.org These enzymes play a critical role in activating or inactivating thyroid hormones by selectively removing iodine atoms from either the outer (phenolic) or inner (tyrosyl) ring of the thyronine molecule. e-enm.orgnih.gov There are three distinct types of deiodinases—Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3)—each with unique catalytic properties, tissue distributions, and physiological roles that collectively ensure precise control over thyroid hormone signaling. e-enm.orgnih.gov

DIO1 and DIO2 are primarily responsible for the activation of the prohormone thyroxine (T4) into the biologically active T3 through outer ring deiodination. nih.govnih.gov DIO1 is highly expressed in tissues such as the liver, kidneys, and thyroid and contributes to the pool of circulating T3. nih.govnih.gov DIO2 is found predominantly in the central nervous system, pituitary gland, and brown adipose tissue, where it provides a localized, intracellular source of T3. nih.govthyroidpatients.ca In contrast, DIO3 is the principal inactivating deiodinase. bioscientifica.come-enm.org It removes an iodine atom from the inner ring of both T4 and T3, converting them into inactive metabolites. frontiersin.orgmdpi.com This intricate system allows individual tissues to fine-tune their thyroid hormone exposure independently of circulating hormone levels. e-enm.orgendocrine-abstracts.org

Deiodinase TypePrimary Tissue LocationPrimary Reaction TypeKey SubstratesPrimary Function
DIO1Liver, Kidney, Thyroid nih.govOuter & Inner Ring Deiodination nih.govT4, rT3, T3S nih.govcore.ac.ukContributes to circulating T3; clears rT3 and sulfated hormones. nih.govnih.gov
DIO2CNS, Pituitary, Brown Adipose Tissue nih.govthyroidpatients.caOuter Ring Deiodination nih.govT4 nih.govLocal, intracellular T3 production for specific tissues. bioscientifica.comoup.com
DIO3Fetal tissues, Placenta, CNS, Skin e-enm.orgfrontiersin.orgInner Ring Deiodination frontiersin.orgnih.govT3, T4 mdpi.comnih.govInactivation of T3 and T4; protects tissues from excess thyroid hormone. wikipedia.orgfrontiersin.org

The primary catabolic pathway for 3,5,3′-triiodothyronine is inner ring deiodination (IRD), also known as 5-deiodination. nih.govoup.com This reaction represents a crucial step for terminating the biological activity of T3. nih.govendocrine-abstracts.org The enzyme primarily responsible for this inactivating process is Type 3 deiodinase (DIO3). e-enm.orgnih.govnih.gov

DIO3 catalyzes the removal of the iodine atom at the 5-position of the inner (tyrosyl) ring of the T3 molecule. nih.govwikipedia.org This enzymatic action results in the formation of 3,3′-diiodothyronine (3,3′-T2). e-enm.orgfrontiersin.orguniprot.org The resulting metabolite, 3,3′-T2, has a negligible affinity for nuclear thyroid hormone receptors and is considered biologically inactive. mdpi.comcaymanchem.comwikipedia.org High levels of DIO3 activity are observed in tissues that require protection from excessive thyroid hormone exposure, such as the placenta and various fetal tissues, as well as in the adult central nervous system. frontiersin.orgnih.gov47.251.13 Research using in-situ perfused placenta models has demonstrated the active conversion of T3 to 3,3′-T2 via this pathway. jci.org

Outer ring deiodination (ORD), or 5′-deiodination, is the principal bioactivating pathway in thyroid hormone metabolism, most notably converting T4 into the more potent T3. nih.govnih.gov This reaction is catalyzed by DIO1 and DIO2. e-enm.orgfrontiersin.org While the primary role of these enzymes is the generation of T3 from T4, they can also participate in the further metabolism of other iodothyronines. nih.govoup.com

The direct outer ring deiodination of T3 itself is not a major metabolic pathway compared to its inactivation via inner ring deiodination by DIO3. nih.govfrontiersin.org However, the metabolites generated from T3 can undergo further deiodination. For instance, 3,3′-T2, the product of T3 inactivation, can be further metabolized by deiodinases. jci.org Studies have shown that 3,3′-T2 can be deiodinated to form 3′-monoiodothyronine (3′-T1). uniprot.orgjci.org This stepwise removal of iodine atoms represents the complete catabolism of the active hormone.

Conjugation Pathways (e.g., Glucuronidation, Sulfation) and Their Academic Relevance

In addition to deiodination, thyroid hormones are metabolized through conjugation pathways, which are Phase II detoxification reactions. nih.govresearchgate.net These processes, primarily glucuronidation and sulfation, involve the attachment of a hydrophilic molecule to the phenolic hydroxyl group of T3. nih.gov This modification increases the water solubility of the hormone, which facilitates its elimination from the body through bile and urine. nih.govdoi.org

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). doi.org The resulting T3 glucuronide is a stable conjugate that is rapidly cleared from the body, primarily via biliary excretion. nih.govdoi.org

Sulfation is mediated by sulfotransferase (ST) enzymes. core.ac.uk The sulfation of T3 to form T3 sulfate (B86663) (T3S) has significant academic relevance due to its dual role in hormone inactivation. Firstly, T3S does not bind to thyroid hormone receptors and is thus biologically inactive. core.ac.uk Secondly, sulfation can facilitate irreversible inactivation, as T3S is a preferred substrate for deiodination by DIO1. core.ac.uk However, under certain physiological conditions where DIO1 activity is low, such as during fetal development or in non-thyroidal illness, T3S may act as a storage pool. core.ac.uknih.gov This inactive conjugate can potentially be reactivated back to T3 by the action of sulfatases found in various tissues and intestinal bacteria. nih.gov

Conjugation PathwayEnzyme FamilyPrimary PurposeFate of ConjugateAcademic Relevance
GlucuronidationUDP-glucuronosyltransferases (UGTs) doi.orgIncrease water solubility for excretion. doi.orgRapidly excreted in bile. nih.govA major pathway for the irreversible elimination of T3. doi.org
SulfationSulfotransferases (STs) core.ac.ukInactivate T3 and facilitate deiodination. core.ac.ukRapidly deiodinated by DIO1 or acts as a reservoir. core.ac.uknih.govFunctions as a reversible inactivation pathway and potential hormone reservoir in specific physiological states. core.ac.uknih.gov

Comparative Metabolic Fates of DL- and L-Isomers within Research Models

The biological activity of 3,5,3′-triiodothyronine is stereospecific, with the L-isomer (L-T3) being the naturally occurring and biologically potent form. Research models have been used to investigate whether this difference in potency between the L- and D-enantiomers stems from variations in their metabolic fates.

Instead, the discrepancy in biological effect was traced to differences in tissue accumulation and nuclear receptor binding. The research demonstrated that the integrated nuclear occupancy in target tissues like the liver and heart was five to six times greater for L-T3 than for D-T3. nih.gov Therefore, the current scientific understanding is that the selective uptake and preferential binding of the L-isomer to its nuclear receptors in target cells, rather than a distinct metabolic pathway or a faster rate of clearance, is the primary determinant of the differential biological potencies of the T3 enantiomers. nih.gov

Molecular Mechanisms of Action and Cellular Signaling in Response to 3,5,3′ Triiodo Dl Thyronine

Interactions with Thyroid Hormone Receptors (TRα, TRβ)

The primary mediators of 3,5,3′-triiodothyronine's genomic effects are the thyroid hormone receptors alpha (TRα) and beta (TRβ), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. mdpi.comscielo.brub.edu These receptors are encoded by the THRA and THRB genes, respectively. endocrine-abstracts.orgscielo.br Tissues exhibit differential expression of these receptor isoforms; for instance, TRα is predominant in the brain, heart, and skeletal muscle, while TRβ is more abundant in the liver and pituitary gland. oup.com This differential expression contributes to the tissue-specific effects of thyroid hormones.

3,5,3′-triiodothyronine (T3) binds to both TRα and TRβ with high affinity, although it has a higher affinity for TRs compared to its precursor, thyroxine (T4). nih.govmdpi.com The dissociation constant (Kd) for T3 binding to nuclear receptors is approximately 10-10 M, reflecting a very strong interaction. oncohemakey.com This high-affinity binding is a critical determinant of the biological potency of various thyroid hormone analogs. oncohemakey.com Upon binding, T3 induces a conformational change in the ligand-binding domain of the receptor. endocrine-abstracts.orgub.edu This alteration is crucial for the subsequent steps in transcriptional regulation.

Binding Affinity of Thyroid Hormones to Nuclear Receptors
LigandReceptorApproximate Dissociation Constant (Kd)Relative Affinity
3,5,3′-Triiodo-L-thyronine (L-T3)TRα, TRβ~10-10 MHigh
L-Thyroxine (T4)TRα, TRβLower than T3Lower

The interaction between triiodothyronine and its nuclear receptors exhibits stereospecificity, with the L-enantiomer (L-T3) being the biologically active form. While in vitro studies show only a small difference in binding affinity between L-T3 and D-T3 (with a mean L/D binding ratio of about 1.43), the in vivo biological potency of L-T3 is significantly greater. nih.gov For example, the potency ratio (L/D) for stimulating α-glycerophosphate dehydrogenase activity is approximately 6.7 in the liver and 15.9 in the heart. nih.gov This discrepancy is not due to differences in metabolism but rather to the preferential accumulation and selective nuclear binding of L-T3 in target tissues like the liver and heart. nih.gov In vivo, the integrated nuclear occupancy of L-T3 is about 5 to 6 times that of D-T3, which aligns more closely with their observed differences in biological effects. nih.gov

Thyroid hormone receptors typically bind to specific DNA sequences known as thyroid hormone response elements (TREs) as heterodimers with retinoid X receptors (RXRs). oncohemakey.comnih.govnih.gov This heterodimerization is a key feature of their genomic action and is generally more stable and has a higher affinity for TREs than TR homodimers. nih.gov The formation of the TR/RXR heterodimer can be enhanced by the presence of T3. researchgate.net

In the absence of T3, the TR/RXR heterodimer is bound to TREs and recruits a complex of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoid and Thyroid hormone receptor (SMRT), which suppress the transcription of target genes. endocrine-abstracts.orgnih.gov The binding of T3 to the TR induces a conformational change that leads to the dissociation of these corepressors and the recruitment of coactivator proteins. endocrine-abstracts.orgnih.gov These coactivators, which often possess histone acetyltransferase activity, modify the chromatin structure to a more transcriptionally permissive state, thereby activating gene expression. endocrine-abstracts.org

Genomic Actions: Regulation of Gene Expression via Thyroid Response Elements (TREs)

The classic, or genomic, mechanism of 3,5,3′-triiodothyronine action involves the direct regulation of gene transcription. endocrine-abstracts.orgnih.gov This process is initiated by the binding of the T3-TR/RXR heterodimer complex to TREs located in the promoter regions of target genes. endocrine-abstracts.orgoncohemakey.com This interaction can either activate or repress gene expression, depending on the specific TRE and the cellular context. nih.gov

The transcriptional response to 3,5,3′-triiodothyronine is complex, involving both the upregulation and downregulation of target genes. nih.gov

Positive Regulation: For genes that are positively regulated by T3, the unliganded TR/RXR complex typically represses basal transcription. oncohemakey.commdpi.com Upon T3 binding, the receptor undergoes a conformational change, leading to the release of corepressors and the recruitment of coactivators. oncohemakey.com This switch from a repressive to an activating complex initiates the transcription of the target gene. mdpi.com

Negative Regulation: In contrast, for negatively regulated genes, the unliganded TR may stimulate transcription. The binding of T3 to the TR then leads to the repression of gene expression. mdpi.comnih.gov The precise mechanisms of negative regulation are less well understood than those of positive regulation but are crucial for the proper physiological effects of thyroid hormone, such as the feedback inhibition of thyrotropin-releasing hormone (TRH) and thyroid-stimulating hormone (TSH) genes in the hypothalamus and pituitary, respectively. nih.gov

Mechanisms of Transcriptional Regulation by 3,5,3′-Triiodothyronine
Regulatory StateLigand (T3)Co-regulator ComplexTranscriptional Outcome
Positive TREAbsentCorepressors (e.g., NCoR, SMRT)Repression
PresentCoactivators (e.g., SRC-2)Activation
Negative TREAbsentCoactivatorsActivation
PresentCorepressorsRepression

Non-Genomic Actions: Membrane-Initiated and Cytosolic Signaling Pathways

In addition to its genomic effects, 3,5,3′-triiodothyronine can also elicit rapid cellular responses that are independent of gene transcription and protein synthesis. endocrine-abstracts.org These non-genomic actions are initiated at the plasma membrane, in the cytoplasm, or at subcellular organelles like mitochondria. endocrine-abstracts.orginca.gov.br

These rapid signaling events are often mediated by the interaction of T3 with membrane receptors, such as integrin αvβ3, or with cytoplasmic forms of the thyroid hormone receptor. endocrine-abstracts.orgnih.govnih.gov The binding of T3 to these extranuclear sites can trigger a variety of second messenger systems and signaling cascades, including:

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: T3 has been shown to activate the PI3K pathway in various cell types. nih.govsigmaaldrich.compnas.org For example, in endothelial cells, T3 can promote the association of TRα1 with the p85α subunit of PI3K, leading to the activation of Akt and endothelial nitric oxide synthase (eNOS). pnas.org This pathway is implicated in some of the acute vasodilatory and neuroprotective effects of T3. pnas.org Cytoplasmic TRβ has also been shown to activate PI3K by directly binding to its regulatory subunit. nih.gov

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: The MAPK/ERK signaling cascade is another important target of non-genomic T3 action. nih.govinca.gov.br Activation of this pathway can influence a variety of cellular processes, including cell proliferation. nih.gov The binding of thyroid hormones to integrin αvβ3 can initiate MAPK (ERK1/2) signaling. endocrine-abstracts.org

These non-genomic signaling pathways can also cross-talk with genomic pathways, ultimately influencing gene expression. For instance, the activation of kinase cascades can lead to the phosphorylation of nuclear receptors and other transcription factors, thereby modulating their activity. nih.gov

Plasma Membrane Receptors (e.g., Integrin αvβ3) and Associated Signal Transduction (e.g., MAPK/ERK, PI3K/Akt, Src kinase)

Emerging evidence has solidified the role of plasma membrane-initiated actions in mediating the rapid effects of T3. A key player in this process is the integrin αvβ3, a heterodimeric protein that functions as a cell surface receptor for thyroid hormones. nih.gov The binding of T3 to integrin αvβ3 triggers a cascade of intracellular signaling events, primarily involving the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK), phosphatidylinositol 3-kinase (PI3K)/Akt, and Src kinase pathways.

In various cell types, T3 has been shown to stimulate cell proliferation through the activation of these pathways. For instance, in pancreatic β-cells, T3 induces proliferation via the MAPK/ERK pathway. nih.gov Similarly, in epicardial progenitor cells, T3-mediated proliferation is also dependent on the MAPK/ERK signaling cascade. nih.gov

Studies in human glioblastoma cells have revealed a nuanced mechanism where T3 binding to integrin αvβ3 leads to the activation of parallel signaling cascades. researchgate.netnih.gov One proposed model suggests the existence of two distinct iodothyronine receptor domains on the integrin. nih.govmdpi.com One site appears to bind T3 exclusively, leading to the activation of Src kinase and the downstream PI3K/Akt pathway. researchgate.netnih.gov This branch of signaling is implicated in processes such as the trafficking of nuclear thyroid hormone receptor-α (TRα) and the expression of hypoxia-inducible factor-1α (HIF-1α). nih.govresearchgate.net The second site on the integrin can bind both T3 and its precursor, L-thyroxine (T4), and its activation stimulates the MAPK/ERK pathway, which is linked to cell proliferation. researchgate.netnih.govmdpi.com

The activation of Src kinase is an early event in T3-induced non-genomic signaling. researchgate.netkarger.com In neuronal cells, T3 rapidly activates Src, which in turn is required for the activation of the PI3K/Akt pathway, promoting neuronal survival. nih.gov The PI3K/Akt pathway is also activated by T3 in other cell types, such as chick embryo hepatocytes, where it stimulates cell proliferation and the production of reactive oxygen species (ROS) that act as second messengers. researchgate.net

Table 1: Key Signaling Pathways Activated by 3,5,3′-Triiodo-DL-thyronine at the Plasma Membrane

Signaling PathwayKey MediatorDownstream EffectsCell Types Studied
MAPK/ERK Integrin αvβ3Cell proliferationPancreatic β-cells, Epicardial progenitor cells, Glioblastoma cells
PI3K/Akt Integrin αvβ3, Src kinaseCell proliferation, Neuronal survival, ROS production, TRα traffickingGlioblastoma cells, Neuronal cells, Chick embryo hepatocytes
Src kinase Integrin αvβ3Activation of PI3K/Akt pathwayGlioblastoma cells, Neuronal cells

Mitochondrial Actions and Effects on Cellular Bioenergetics

Beyond the plasma membrane, mitochondria are significant targets for the non-genomic and genomic actions of T3, playing a central role in the hormone's regulation of cellular bioenergetics. T3 exerts profound effects on mitochondrial activity, influencing oxidative phosphorylation, mitochondrial biogenesis, and the expression of genes crucial for mitochondrial function.

T3 rapidly stimulates mitochondrial respiration and ATP production. physiology.org In hypothyroid rats, administration of T3 can restore the efficiency of oxidative phosphorylation in liver mitochondria within minutes. nih.gov This rapid response suggests a direct or indirect non-genomic action of the hormone on mitochondrial components. The hormone has been shown to activate the bc1-complex and potentially succinate (B1194679) dehydrogenase, leading to an increased rate of respiration. nih.gov Furthermore, T3 treatment can increase the activity of the adenine (B156593) nucleotide translocator, which facilitates the exchange of ADP and ATP across the inner mitochondrial membrane. nih.gov

In addition to these rapid effects, T3 also regulates mitochondrial biogenesis, the process of generating new mitochondria. mdpi.com This is achieved through the transcriptional control of both nuclear and mitochondrial genes encoding mitochondrial proteins. T3 stimulates the expression of key transcription factors involved in mitochondrial biogenesis, such as nuclear respiratory factors (NRF-1 and NRF-2). nih.gov These factors, in turn, activate the transcription of a wide array of genes necessary for mitochondrial function, including components of the electron transport chain and mitochondrial DNA polymerase γ (POLγ). frontiersin.orgnih.gov

T3 also directly influences the expression of genes encoded by the mitochondrial genome. physiology.org This regulation is crucial for the synthesis of essential subunits of the oxidative phosphorylation machinery. The coordinated expression of both nuclear and mitochondrial genomes is vital for maintaining cellular energy homeostasis.

Recent studies have also highlighted the role of T3 in mitochondrial quality control mechanisms, including mitophagy, the selective removal of damaged mitochondria. frontiersin.orgnih.gov In hypothyroid states, where mitochondrial dysfunction and oxidative stress are prevalent, T3 administration has been shown to restore mitochondrial quality control by promoting mitophagy and enhancing antioxidant defenses. frontiersin.orgnih.gov

Table 2: Effects of this compound on Mitochondrial Function

Mitochondrial ProcessEffect of T3Mechanism of Action
Oxidative Phosphorylation StimulationActivation of respiratory chain complexes (e.g., bc1-complex), Increased adenine nucleotide translocator activity
Mitochondrial Biogenesis StimulationIncreased expression of NRF-1 and NRF-2, leading to increased transcription of nuclear and mitochondrial genes
Gene Expression RegulationDirect and indirect control of nuclear and mitochondrial genes encoding mitochondrial proteins
Mitochondrial Quality Control EnhancementPromotion of mitophagy, Enhancement of antioxidant defenses

Cellular and Organ Specific Effects in Vitro and Animal Models

Modulation of Cell Growth, Proliferation, and Differentiation Processes

3,5,3′-Triiodo-L-thyronine (T3) plays a pivotal role in orchestrating cell growth, proliferation, and differentiation across various cell types. In chick embryo hepatocytes, T3 stimulates cell proliferation through the activation of the PI3K/Akt signaling pathway and the production of reactive oxygen species (ROS), which act as second messengers. nih.govdaneshyari.com Similarly, in human glioblastoma U-87 MG cells, both T3 and its precursor, L-thyroxine (T4), can stimulate cell proliferation, an effect that is dependent on the extracellular signal-regulated kinase (ERK) 1/2 pathway. physiology.orgnih.gov

The influence of T3 extends to specialized differentiation processes such as myogenesis and pancreatic β-cell differentiation.

Myogenesis: T3 is a positive regulator of muscle development. oup.com It promotes the terminal differentiation of myoblasts by increasing the expression of key myogenic regulatory factors like MyoD1 and myogenin. oup.comnih.gov This hormonal control is, at least in part, a direct transcriptional effect, as a T3 response element (TRE) has been identified in the mouse MyoD promoter. nih.gov The interaction of the T3 nuclear receptor with this element activates MyoD gene transcription, thereby accelerating the myogenic differentiation program. oup.comnih.gov

Pancreatic Beta-Cell Differentiation: T3 is essential for the functional maturation of pancreatic β-cells. nih.gov In a human pancreatic duct cell line (hPANC-1), treatment with T3 was shown to block cell growth and enhance differentiation towards a β-cell-like phenotype. nih.gov This was evidenced by a marked increase in insulin (B600854) synthesis and a decrease in the ductal differentiation marker cytokeratin 19. nih.gov Furthermore, T3 has been shown to be a survival factor for pancreatic β-cells undergoing apoptosis. researchgate.net In diabetic rat models, T3 treatment has been observed to reverse pathological changes by increasing the insulin-secreting area and normalizing the expression of key β-cell markers. endocrine-abstracts.org T3 also promotes pancreatic β-cell differentiation from human pluripotent stem cells. stemcell.com

Below is an interactive table summarizing the effects of 3,5,3′-Triiodo-L-thyronine on cell growth and differentiation.

Cell Type/ProcessModel SystemKey Findings
Cell Proliferation Chick Embryo HepatocytesStimulates proliferation via PI3K/Akt and ROS production. nih.govdaneshyari.com
Human Glioblastoma U-87 MG CellsPromotes proliferation through the ERK1/2 pathway. physiology.orgnih.gov
Myogenesis C2 MyoblastsIncreases MyoD1 and myogenin expression, accelerating terminal differentiation. oup.com
Rodent Slow Twitch Muscle FibersActivates MyoD and fast myosin heavy chain gene expression. nih.gov
Pancreatic β-Cell Differentiation Human Pancreatic Duct Cell Line (hPANC-1)Induces transdifferentiation into β-cell-like cells, increasing insulin synthesis. nih.gov
Rodent and Human β-CellsEnhances functional maturation and induces the expression of both maturation and senescence markers. nih.gov
Diabetic Rat PancreasReverses diabetes-induced dedifferentiation and pathological growth of β-cells. endocrine-abstracts.org

Regulation of Metabolic Processes at the Cellular Level

3,5,3′-Triiodo-L-thyronine is a potent regulator of cellular metabolism, influencing lipid metabolism, oxygen consumption, and thermogenesis. nih.govwikipedia.orgfrontiersin.orgnih.gov

Lipid Metabolism: T3 plays a complex role in maintaining lipid homeostasis. nih.gov It stimulates the breakdown of cholesterol and increases the number of LDL receptors, which enhances the rate of lipolysis. nih.govwikipedia.org In adipose tissue, elevated levels of T3 are associated with increased lipolysis. nih.gov In the liver, T3 modulates lipid metabolism by promoting both lipid catabolism and lipogenesis. frontiersin.org

Oxygen Consumption and Thermogenesis: Thyroid hormones are well-known for their profound effects on metabolic rate and oxygen consumption. oup.com T3 stimulates both obligatory and adaptive thermogenesis. frontiersin.orgnih.gov A key contributor to this is its action on brown adipose tissue (BAT), where it increases mitochondrial content, oxidative capacity, and the expression of uncoupling protein 1 (UCP1), a key molecule in thermogenesis. frontiersin.orgnih.gov In skeletal muscle, T3 stimulates oxygen consumption and can induce the expression of UCP3, which is also involved in energy expenditure. nih.gov

The liver is a primary target for the metabolic actions of T3. mdpi.com T3 regulates hepatic lipid metabolism through genomic actions mediated by thyroid hormone receptors (TRs). frontiersin.org It stimulates the transcription of genes involved in both fatty acid synthesis (de novo lipogenesis) and fatty acid oxidation. frontiersin.orgmdpi.com For instance, genes encoding key lipogenic enzymes like malic enzyme and fatty acid synthase are directly regulated by T3. nih.gov While stimulating lipogenesis might seem counterintuitive to its catabolic effects, this dual regulation allows for dynamic control of lipid homeostasis. frontiersin.org

Mitochondria are major targets for T3's metabolic effects. karger.comfrontiersin.org T3 influences mitochondrial activity and biogenesis by coordinating the expression of proteins encoded by both nuclear and mitochondrial genomes. frontiersin.orgnih.gov It enhances mitochondrial respiration and can make oxidative phosphorylation less efficient by promoting proton leak, which contributes to thermogenesis. karger.com

Recent studies have highlighted the role of T3 in mitochondrial quality control. In a rat model of hypothyroidism, administration of T3 was shown to ameliorate mitochondrial dysfunction by enhancing mitochondrial copy number, reducing DNA damage, and inducing DNA repair mechanisms. endocrine-abstracts.orgresearchgate.net Both T3 and its metabolite, 3,5-diiodo-L-thyronine (T2), have been shown to influence mitochondrial quality control systems, including biogenesis, dynamics, and mitophagy, thereby preserving mitochondrial health. endocrine-abstracts.orgresearchgate.netfrontiersin.orgnih.govnih.gov

The following interactive table summarizes the metabolic effects of 3,5,3′-Triiodo-L-thyronine at the cellular level.

Metabolic ProcessTarget Tissue/OrganelleKey Effects
Lipid Metabolism Adipose Tissue, LiverIncreases lipolysis, stimulates cholesterol breakdown, and regulates both lipogenesis and lipid catabolism. nih.govwikipedia.orgfrontiersin.org
Oxygen Consumption Skeletal Muscle, Brown Adipose TissueIncreases metabolic rate and oxygen consumption. oup.comnih.gov
Thermogenesis Brown Adipose Tissue, Skeletal MuscleStimulates obligatory and adaptive thermogenesis, increases UCP1 and UCP3 expression. nih.govfrontiersin.orgnih.gov
Hepatic Metabolism LiverRegulates genes involved in both fatty acid synthesis and oxidation. frontiersin.orgmdpi.com
Mitochondrial Function MitochondriaEnhances respiration, promotes proton leak, and stimulates biogenesis. karger.comfrontiersin.org
Mitochondrial Quality Control MitochondriaAmeliorates dysfunction, reduces DNA damage, and induces repair mechanisms. endocrine-abstracts.orgresearchgate.netfrontiersin.orgnih.govnih.gov

Impact on Specific Gene and Protein Expression Profiles in Cultured Cells and Animal Tissues

The biological effects of 3,5,3′-triiodo-L-thyronine are largely mediated by its ability to regulate the expression of specific genes. als-journal.com T3 binds to nuclear thyroid hormone receptors (TRs), which then act as ligand-dependent transcription factors to either activate or repress gene transcription. als-journal.com

In the context of myogenesis , T3 upregulates the mRNA and protein levels of MyoD1 and myogenin in C2 myoblasts. oup.com This is a direct transcriptional effect, as a T3 response element has been identified in the MyoD promoter. nih.gov

During pancreatic β-cell differentiation , T3 treatment of a human pancreatic duct cell line leads to a time-dependent increase in insulin and glut2 mRNA levels. nih.gov In rodent and human β-cells, T3 increases the expression of Mafa, a key transcription factor for β-cell maturation, as well as p16Ink4a, a marker of cellular senescence. nih.gov

In the liver , T3 administration leads to a significant increase in the mRNA of type 1 deiodinase (Dio1), an enzyme involved in the conversion of T4 to T3. oup.com It also regulates the expression of genes involved in lipid metabolism, such as SPOT14, acetyl-CoA-carboxylase (ACC), and fatty acid synthase (FAS). frontiersin.org

In primary cerebrocortical cells , T3 has been shown to regulate the expression of approximately one thousand genes, with about one-third being direct transcriptional targets. oup.com This includes the upregulation of several astrocyte-enriched genes. oup.com

The table below provides a summary of the impact of 3,5,3′-Triiodo-L-thyronine on gene and protein expression.

Process/TissueAffected Genes/ProteinsEffect of T3
Myogenesis MyoD1, MyogeninUpregulation of mRNA and protein levels. oup.comnih.gov
Pancreatic β-Cell Differentiation Insulin, Glut2, Mafa, p16Ink4aUpregulation of mRNA levels. nih.govnih.gov
Hepatic Metabolism Dio1, SPOT14, ACC, FASUpregulation of mRNA levels. frontiersin.orgoup.com
Cerebrocortical Cells Various, including astrocyte-enriched genesBoth upregulation and downregulation of gene expression. oup.com

Comparative Biological Potencies and Stereoselective Effects of DL-thyronine and its L-isomer in Animal Models

The biological activity of 3,5,3′-triiodo-DL-thyronine resides almost exclusively in its L-isomer (L-T3). In animal models, the D-isomer (D-T3) has been shown to have significantly lower potency compared to L-T3 in eliciting classic thyroid hormone responses.

In a study comparing the effects of D- and L-T3 in rats, D-T3 was found to have between 1% and 10% of the activity of L-T3 in decreasing serum TSH and T4 levels. nih.gov This indicates a much weaker effect on the pituitary-thyroid axis. However, both enantiomers were found to increase liver and kidney deiodinase activity to a similar extent, suggesting some shared metabolic effects. nih.gov

The stereoselectivity of thyroid hormone action is a critical aspect of its physiology, with the L-isomer being the primary ligand for nuclear thyroid hormone receptors and the principal mediator of genomic effects.

Advanced Methodologies for Research and Analysis

Chromatographic Techniques Coupled with Mass Spectrometry for Iodothyronine Quantification

The coupling of chromatographic separation techniques with mass spectrometry has become the gold standard for the quantification of T3 and other thyroid hormones in research settings. frontiersin.org These methods offer superior specificity and sensitivity compared to traditional immunoassays, which can be prone to interferences. nih.gov

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common separation techniques used. nih.gov UPLC, with its use of smaller particle sizes in the stationary phase, provides higher resolution and faster analysis times compared to conventional HPLC.

When coupled with tandem mass spectrometry (MS/MS) or quadrupole time-of-flight mass spectrometry (Q-TOF-MS), these chromatographic methods allow for the precise identification and quantification of iodothyronines. nih.govnih.gov Tandem mass spectrometry (MS/MS) is frequently used for targeted analysis due to its high sensitivity and specificity, achieved by monitoring specific precursor-to-product ion transitions. nih.govnih.gov Q-TOF-MS provides high-resolution mass data, which is valuable for both quantitative and qualitative analysis, including the identification of unknown metabolites. nih.govendocrine-abstracts.org

The typical workflow involves the separation of analytes on a reversed-phase column (e.g., C18) followed by ionization, most commonly using electrospray ionization (ESI) in the positive ion mode, which yields the best results for iodothyronines. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques for Iodothyronine Analysis

Technique Advantages Disadvantages
HPLC-MS/MS High sensitivity and specificity, well-established methods. nih.govnih.gov Lower resolution compared to Q-TOF-MS.
UPLC-MS/MS Faster analysis times, improved resolution over HPLC. nih.govresearchgate.net Higher backpressure requires specialized equipment.

| LC-Q-TOF-MS | High mass accuracy, allows for both targeted and untargeted analysis. nih.govendocrine-abstracts.org | May have lower sensitivity for targeted quantification compared to triple quadrupole instruments. nih.gov |

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is crucial for accurate and reliable quantification of iodothyronines due to their low concentrations in biological matrices and the presence of interfering substances. nih.gov Common strategies aim to remove proteins and other matrix components that can interfere with the analysis.

Common Sample Preparation Techniques:

Protein Precipitation: This is a simple and common first step, often using organic solvents like methanol (B129727) or acetonitrile to denature and precipitate proteins. nih.govnih.gov

Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method that uses a solid sorbent to retain the analytes of interest while interfering compounds are washed away. frontiersin.orgnih.gov Various SPE sorbents, including mixed-mode cartridges, have been successfully employed. nih.gov

Derivatization Strategies:

Derivatization, the chemical modification of an analyte, can be employed to improve its chromatographic properties and enhance its signal intensity in the mass spectrometer. nih.govacs.org For iodothyronines, derivatization can be used to:

Increase ionization efficiency. acs.org

Separate the masses of the derivatized products from interfering compounds. acs.org

Common derivatization approaches for thyroid hormones include esterification (e.g., butyl esterification) and dansylation. nih.govacs.orgthermofisher.cn However, derivatization also adds extra steps to the workflow, which can decrease precision and be more time-consuming. nih.gov With the advancements in mass spectrometer sensitivity, derivatization is not always necessary. nih.gov

Application of Isotope Dilution Mass Spectrometry in Quantification

Isotope dilution mass spectrometry (ID-MS) is a highly accurate method for the quantification of analytes and is considered a reference measurement procedure for total T3. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled T3) to the sample. nih.gov The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample preparation and instrument response. nih.govnih.gov

In Vitro Binding Assays for Receptor Affinity and Kinetics Studies

In vitro binding assays are essential tools for characterizing the interaction of 3,5,3′-triiodo-DL-thyronine with its nuclear receptors, the thyroid hormone receptors (TRs). These assays provide quantitative data on the affinity and kinetics of this binding, which is fundamental to understanding its biological activity.

One common approach involves competitive binding assays where a radiolabeled ligand (e.g., [¹²⁵I]T3) competes with unlabeled T3 or other test compounds for binding to the receptor. The amount of bound radiolabeled ligand is then measured to determine the binding affinity of the test compound.

More advanced techniques, such as surface plasmon resonance (SPR) and microscale thermophoresis (MST), allow for the real-time analysis of binding kinetics, providing information on both the association (on-rate) and dissociation (off-rate) of the ligand-receptor interaction. acs.org These methods are valuable for a detailed characterization of the binding dynamics.

Transcriptional Reporter Assays for Investigating Gene Regulation

Transcriptional reporter assays are widely used to investigate the functional consequences of this compound binding to its receptors and the subsequent regulation of gene expression. nih.gov These assays typically utilize a reporter gene, such as luciferase or β-galactosidase, which is placed under the control of a promoter containing a thyroid hormone response element (TRE). nih.govnih.gov

When T3 binds to the thyroid hormone receptor (TR), the TR-ligand complex binds to the TRE and modulates the transcription of the reporter gene. nih.govresearchgate.net The activity of the reporter protein is then measured, providing a quantitative readout of the transcriptional activity induced by T3. indigobiosciences.comcaymanchem.com These assays are instrumental in screening for compounds that act as agonists or antagonists of the thyroid hormone receptor and in dissecting the molecular mechanisms of gene regulation by T3. nih.gov

Structural Biology Techniques (e.g., X-ray Crystallography of Receptor-Ligand Complexes)

Structural biology techniques, particularly X-ray crystallography, have provided invaluable insights into the molecular basis of this compound action. nih.govnih.gov By determining the three-dimensional structure of the thyroid hormone receptor ligand-binding domain (LBD) in complex with T3, researchers can visualize the precise interactions between the hormone and the receptor at an atomic level. nih.govnih.govwikipedia.org

These crystal structures have revealed how T3 binds within a hydrophobic pocket of the LBD, inducing a conformational change in the receptor that is critical for the release of corepressors and the recruitment of coactivators, ultimately leading to the activation of gene transcription. nih.gov Structural studies have also been instrumental in understanding the effects of mutations in the TR that cause resistance to thyroid hormone and in guiding the design of synthetic thyromimetics. nih.govnih.gov

Table 2: Key Structural Findings from X-ray Crystallography of TR-T3 Complexes

Structural Feature Functional Implication Reference
Buried Ligand Binding Pocket Explains the high affinity of T3 for the receptor. nih.gov
Conformational Change upon Ligand Binding Triggers the release of corepressors and recruitment of coactivators. nih.gov
Specific Hydrogen Bonds and Hydrophobic Interactions Determine the specificity of T3 binding. rcsb.org

| Location of Resistance-Causing Mutations | Provides a molecular explanation for the clinical diversity of the syndrome. | nih.gov |

Future Directions and Unanswered Questions in 3,5,3′ Triiodo Dl Thyronine Research

The landscape of thyroid hormone research is continually evolving, with the focus extending beyond the primary hormones to their various isomers and metabolites. 3,5,3′-Triiodo-DL-thyronine, a racemic mixture of the biologically active L-thyronine and its D-enantiomer, presents a unique area of investigation. While much is known about the L-isomer (L-T3), which is the active form of the thyroid hormone, significant questions remain regarding the DL-form and the D-isomer. wikipedia.orgyourhormones.infoclevelandclinic.org Future research is poised to delve into the nuanced roles and metabolic fates of these compounds, promising a more complete understanding of iodothyronine biology.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3,5,3′-Triiodo-DL-thyronine in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying thyroid hormone analogs like this compound. Key steps include:

  • Sample Preparation : Use solid-phase extraction (SPE) with Bond-Elut Certify cartridges to remove matrix interference. Deproteinize serum with ice-cold acetonitrile (79% v/v) and 1% formic acid, followed by lipid removal via hexane washing .
  • Internal Standards : Isotope-labeled analogs (e.g., ¹³C₆-T3, ¹³C₁₅⁹N-T2) improve precision by correcting for ion suppression/enhancement .
  • Validation : Ensure linearity (1–200 ng/mL), accuracy (85–115%), and precision (CV <15%) per FDA guidelines.

Q. How does this compound differ structurally and functionally from endogenous thyroid hormones?

this compound (DL-T3) is a racemic mixture lacking stereospecificity compared to the biologically active L-isomer (Liothyronine). Structurally, DL-T3 retains three iodines at positions 3, 5, and 3′ but lacks the 5′ iodine present in thyroxine (T4). Functionally, DL-T3 exhibits weaker binding to thyroid hormone receptors (TRα/TRβ) but retains antimetabolic activity in models of hyperthyroidism .

Q. What synthetic routes are used to produce this compound?

A common method involves condensing γ-acetyl-3,5-diiodo-DL-tyrosine ethyl ester with iodinated phenols using potassium carbonate in 2-butanone. Post-synthesis, hydrolysis with concentrated HCl in acetic acid yields the free amino acid. Modifications (e.g., aliphatic ethers) are introduced to study structure-activity relationships for thyromimetic effects .

Advanced Research Questions

Q. How does this compound regulate cholesterol metabolism in LDL receptor-deficient (Ldlr⁻/⁻) models?

In Ldlr⁻/⁻ mice fed a Western diet, DL-T3 reduces plasma cholesterol by:

  • Downregulating ApoB Production : Suppresses hepatic apolipoprotein B (ApoB) synthesis, limiting VLDL/LDL secretion .
  • Modulating Nuclear Receptors : Decreases hepatocyte nuclear factor 4α (HNF4α) and liver X receptor α (LXRα), reducing transcription of lipidogenic genes .
  • Proteomic Profiling : T3/T2 treatments alter 52 proteins involved in β-oxidation and cholesterol efflux, validated via Ingenuity Pathway Analysis (IPA) .

Q. What experimental strategies resolve contradictions in reported thyromimetic vs. antimetabolic effects of DL-T3?

Discrepancies arise from:

  • Dose Dependency : Low doses (1–10 nM) activate TRβ-mediated pathways, while high doses (>50 nM) antagonize T3 binding in vitro .
  • Model Systems : In vivo studies in Ldlr⁻/⁻ mice show lipid-lowering effects, whereas in vitro hepatocyte models report mixed metabolic outcomes. Use dual-luciferase reporter assays to quantify TR isoform-specific activity .

Q. How does DL-T3 interact with nuclear receptors compared to its enantiomer (L-T3)?

  • TR Binding Affinity : L-T3 binds TRβ with ~10× higher affinity (Kd = 0.1 nM) than DL-T3 (Kd = 1.2 nM), measured via competitive radioligand assays .
  • Coactivator Recruitment : DL-T3 poorly recruits steroid receptor coactivator-1 (SRC-1) to TRα, limiting transcriptional activation in gene reporter assays .

Q. What in vivo models best elucidate the tissue-specific effects of DL-T3?

  • Hypercholesterolemic Models : Ldlr⁻/⁻ mice on high-fat diets mimic familial hypercholesterolemia, revealing hepatic and cardiovascular endpoints .
  • Thyroidectomized Rats : Restores basal metabolic rate (BMR) at 10 µg/kg/day but lacks the thermogenic potency of L-T3 .

Methodological Challenges and Solutions

Q. How to optimize LC-MS/MS for distinguishing DL-T3 from endogenous thyroid hormones?

  • Chromatographic Separation : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) to resolve DL-T3 (RT = 8.2 min) from L-T3 (RT = 7.9 min) .
  • Multiple Reaction Monitoring (MRM) : Monitor transitions m/z 651 → 605 (DL-T3) and m/z 651 → 479 (L-T3) with collision energies optimized to ±2 eV .

Q. What controls are critical when assessing DL-T3’s antimetabolic activity in cell culture?

  • Thyroid Hormone-Free Media : Use charcoal-stripped fetal bovine serum (FBS) to eliminate endogenous T3/T4 interference .
  • Rescue Experiments : Co-treat with 100 nM L-T3 to confirm DL-T3’s antagonistic effects via competition assays .

Q. How to validate proteomic findings in DL-T3-treated models?

  • Western Blotting : Confirm HNF4α and PPARα protein levels in nuclear extracts from treated vs. control liver samples .
  • Functional Enrichment : Use DAVID or IPA to map differentially expressed proteins to KEGG pathways (e.g., "Cholesterol Biosynthesis") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.